(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
The synthesis of pyrazole derivatives involves various chemical reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Scientific Research Applications
Cytotoxicity and Anticancer Potential : A study explored the synthesis of new palladium(II) complexes bearing pyrazole-based Schiff base ligands, including derivatives of 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl, and evaluated their cytotoxic effects against head and neck squamous carcinoma cells. The complexes showed a dose-dependent cytotoxic effect, with some exhibiting higher cytotoxic effects than cisplatin on specific cell lines (Abu-Surrah et al., 2010).
Synthesis of Novel Derivatives : Research on the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives has been conducted. These compounds, which include 1,3-diphenyl-1H-pyrazole derivatives, were synthesized and characterized for their structural properties using various spectroscopic methods (Hote & Lokhande, 2014).
Antimicrobial and Antiproliferative Activities : A study synthesized heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, including compounds with 3,5-dimethyl-1H-pyrazol-1-yl groups. These compounds were tested for their antimicrobial, antiinflammatory, and antiproliferative activities, showing moderate to good antiproliferative activity (Narayana et al., 2009).
Synthesis Under Sonication Conditions : The ultrasonics promoted synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives was studied. These derivatives were synthesized under sonication conditions, offering advantages like shorter reaction times and good yields (Trilleras et al., 2013).
Potential Antipsychotic Agents : A series of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols was synthesized and evaluated for potential antipsychotic effects. These compounds demonstrated activities similar to known antipsychotics but did not interact with dopamine receptors, suggesting a unique mechanism of action (Wise et al., 1987).
Liquid-Liquid Extraction of Metal Ions : Research on the liquid-liquid extraction of Fe(II) and Cd(II) using N,N'-pyrazole bidentate ligands was conducted. These compounds showed high extraction affinity toward iron and cadmium, indicating potential applications in metal ion separation and purification processes (Lamsayah et al., 2015).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Related pyrazole compounds have shown to affect the life cycle of leishmania and plasmodium species , suggesting that this compound might have similar effects.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol might have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-chloro-2,5-dimethylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIIHTFMEIIPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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